molecular formula C25H28N2O B3949823 1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B3949823
M. Wt: 372.5 g/mol
InChI Key: OARLUURHZQVIFT-UHFFFAOYSA-N
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Description

1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as NAP, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is not fully understood. However, it has been reported to act on multiple cellular pathways, including the regulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to activate the Akt and ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. This compound has also been reported to enhance neuronal survival and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. This compound has also been reported to have low toxicity and side effects. However, one of the limitations of using this compound in lab experiments is its high cost.

Future Directions

There are several future directions for the study of 1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One of the potential areas of research is the development of this compound-based therapeutics for neurodegenerative diseases. This compound has also been investigated for its potential use in cancer therapy. Further studies are needed to understand the exact mechanism of action of this compound and its potential use in various diseases. Additionally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of more effective therapeutics.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic properties in various diseases. Its stable and water-soluble nature makes it easy to handle and administer in lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various diseases.

Scientific Research Applications

1-(1-naphthylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic properties in various diseases. It has been reported to have neuroprotective, anti-inflammatory, and anti-cancer effects. This compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and cancer.

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c28-25(26-16-13-20-7-2-1-3-8-20)22-14-17-27(18-15-22)19-23-11-6-10-21-9-4-5-12-24(21)23/h1-12,22H,13-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARLUURHZQVIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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